2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride

Description

Nomenclature and Structural Identification

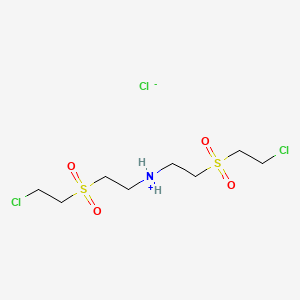

The systematic nomenclature of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride reflects its complex molecular architecture and functional group arrangement. The compound is formally registered under Chemical Abstracts Service number 65180-91-8 and carries the European Inventory of Existing Commercial Chemical Substances designation 265-599-5. Alternative nomenclature systems provide several descriptive names for this compound, including bis[2-(2-chloroethylsulfonyl)ethyl]azanium chloride and the International Union of Pure and Applied Chemistry designation 2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine hydrochloride.

The molecular formula C8H18Cl3NO4S2 accurately describes the compound's atomic composition, indicating the presence of eight carbon atoms, eighteen hydrogen atoms, three chlorine atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms. This formula yields a molecular weight of 362.7 grams per mole, establishing the compound's position among medium-molecular-weight organic compounds. The structural arrangement features a central nitrogen atom bearing a positive charge, which forms the quaternary ammonium center of the molecule.

The compound's structural framework consists of two identical 2-(2-chloroethylsulfonyl)ethyl substituents attached to the nitrogen center, with a chloride anion serving as the counterion. Each substituent chain contains a chloroethyl group connected through a sulfonyl bridge to an ethyl spacer, which then connects to the central nitrogen atom. This symmetrical arrangement creates a molecule with two reactive chloroethyl termini and two sulfonyl functional groups, providing multiple sites for chemical interaction and potential biological activity.

The three-dimensional molecular geometry places the positively charged nitrogen atom at the center of a tetrahedral environment, with the two bulky sulfonyl-containing substituents extending outward from the nitrogen center. This structural arrangement influences the compound's solubility characteristics, with the ionic nature of the quaternary ammonium salt enhancing water solubility compared to neutral analogs. The presence of multiple electronegative atoms, including chlorine, oxygen, and sulfur, creates significant dipole moments throughout the molecule, further contributing to its polar character and interaction potential with biological systems.

Historical Context and Development

The historical development of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is intrinsically linked to the broader research into nitrogen mustard compounds and alkylating agents that began during the early twentieth century. Nitrogen mustards were initially produced in the 1920s and 1930s as potential chemical warfare weapons, representing a class of vesicant agents similar to sulfur mustards but with distinct chemical properties and mechanisms of action. The systematic study of these compounds accelerated during World War II, when researchers at institutions such as the Yale School of Medicine began investigating their biological effects and potential therapeutic applications.

The compound's development occurred within the context of extensive research into organosulfur chemistry and the modification of nitrogen mustard structures to enhance specific properties or reduce unwanted effects. Historical records indicate that the exploration of sulfonyl-containing nitrogen mustard analogs emerged from efforts to modulate the reactivity and selectivity of traditional nitrogen mustard compounds. The incorporation of sulfonyl groups into the molecular framework represented an attempt to alter the electronic properties and steric characteristics of the chloroethyl substituents, potentially affecting the compound's biological activity and chemical stability.

Research conducted during the mid-twentieth century established fundamental principles regarding the relationship between mustard compound structure and biological activity. Comparative studies between sulfur mustards and nitrogen mustards revealed significant differences in their toxic effects and mechanisms of action, with nitrogen mustards generally demonstrating greater immediate toxicity than their sulfur analogs. These findings provided the foundation for subsequent investigations into modified nitrogen mustard structures, including compounds incorporating sulfonyl functional groups like the target compound.

The compound's entry into the chemical literature occurred during a period of intense interest in alkylating agents for cancer chemotherapy. The discovery that nitrogen mustards could effectively treat certain types of cancer, particularly lymphomas, sparked widespread research into structural modifications that might enhance therapeutic efficacy while reducing systemic toxicity. The development of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride represents part of this broader effort to create more selective and effective alkylating agents through systematic structural modification.

Position in Organosulfur Chemistry

Within the broader context of organosulfur chemistry, 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride occupies a distinctive position as a member of the sulfonyl-containing compound family. Organosulfur compounds represent a vast and diverse class of chemical entities characterized by the presence of sulfur atoms bonded to carbon, with sulfur's position in the chalcogen group enabling it to form multiple types of chemical bonds and adopt various oxidation states. The sulfonyl functional group present in the target compound represents sulfur in its highest common oxidation state, where the sulfur atom forms two double bonds with oxygen atoms while maintaining two single bonds to carbon-containing substituents.

The compound's classification within organosulfur chemistry places it among the sulfones, which are characterized by the presence of the sulfonyl group connected to two organic substituents. Sulfones differ significantly from other organosulfur compounds such as sulfides, sulfoxides, and sulfonic acids in their chemical properties and reactivity patterns. The presence of the highly electronegative oxygen atoms in the sulfonyl group creates a significant electron-withdrawing effect, which influences the reactivity of adjacent functional groups and affects the overall molecular properties.

| Organosulfur Compound Class | Functional Group | Oxidation State of Sulfur | Example |

|---|---|---|---|

| Sulfides | R-S-R' | +2 | Methyl ethyl sulfide |

| Sulfoxides | R-SO-R' | +4 | Dimethyl sulfoxide |

| Sulfones | R-SO2-R' | +6 | Target compound |

| Sulfonic Acids | R-SO3H | +6 | Methanesulfonic acid |

The structural features of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride demonstrate several important principles of organosulfur chemistry. The sulfonyl groups serve as both electron-withdrawing moieties and potential sites for nucleophilic attack, creating a complex electronic environment within the molecule. The carbon-sulfur bonds in the sulfonyl groups exhibit different characteristics compared to those in sulfides or sulfoxides, with increased polarity and altered bond lengths reflecting the higher oxidation state of sulfur.

The compound's position within organosulfur chemistry is further distinguished by its incorporation of multiple heteroatoms, including nitrogen and chlorine, in addition to sulfur. This structural complexity places it at the intersection of several chemical classification systems, including organosulfur compounds, organonitrogen compounds, and organohalogen compounds. The presence of the quaternary ammonium center adds an additional layer of chemical complexity, influencing the compound's solubility, reactivity, and potential biological interactions.

Research Significance and Evolution

The research significance of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride has evolved considerably since its initial synthesis, reflecting broader trends in chemical research and the development of new applications for complex organosulfur compounds. Early research focused primarily on understanding the compound's relationship to traditional nitrogen mustard structures and evaluating its potential as an alkylating agent. These initial investigations established fundamental principles regarding the compound's chemical reactivity and provided insights into the effects of sulfonyl substitution on nitrogen mustard behavior.

Contemporary research has expanded to encompass multiple areas of scientific investigation, including medicinal chemistry, materials science, and synthetic organic chemistry. The compound's unique structural features have attracted attention from researchers investigating novel approaches to targeted drug delivery and selective biological activity. The presence of multiple reactive sites within the molecule, including the chloroethyl groups and the sulfonyl moieties, provides opportunities for diverse chemical modifications and conjugation strategies.

Recent developments in the field have highlighted the compound's potential applications beyond traditional alkylating agent roles. Research into asymmetric catalysis has identified sulfonyl-containing compounds as effective participants in stereoselective reactions, leading to investigations of the target compound's utility in synthetic transformations. The compound's ability to serve as a building block for more complex molecular structures has become an area of increasing interest, particularly in the development of novel pharmaceutical intermediates and specialty chemicals.

The evolution of research methodologies has also influenced the study of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have enabled more detailed characterization of the compound's structural features and conformational properties. These technological advances have facilitated more sophisticated investigations into the compound's mechanism of action and its interactions with various biological and chemical systems.

| Research Period | Primary Focus Areas | Key Developments |

|---|---|---|

| 1940s-1960s | Chemical warfare and early cancer therapy | Basic synthesis and biological activity |

| 1970s-1990s | Mechanistic studies and structural modifications | Understanding of alkylation mechanisms |

| 2000s-Present | Targeted applications and advanced synthesis | Precision medicine and materials applications |

The compound's research significance extends to its role as a model system for understanding the behavior of polyfunctional organosulfur compounds. Studies investigating the reactivity patterns of molecules containing both sulfonyl and chloroethyl groups have provided valuable insights into the complex interplay between different functional groups within a single molecular framework. These investigations have contributed to the broader understanding of structure-activity relationships in organosulfur chemistry and have informed the design of new compounds with desired properties.

Properties

CAS No. |

65180-91-8 |

|---|---|

Molecular Formula |

C8H18Cl3NO4S2 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H |

InChI Key |

BYURROLIRSCGHO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-] |

Canonical SMILES |

C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl |

Other CAS No. |

65180-91-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride typically involves the reaction of 2-chloroethanol with sulphonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane, acetone, or ether. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The sulphonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Medicinal Chemistry

The compound's ability to form covalent bonds with nucleophilic sites on biomolecules makes it a candidate for drug development. Its mechanism of action involves:

- Inhibition of Enzyme Activity : The sulphonyl groups can interact with active sites of enzymes, potentially leading to therapeutic effects against various diseases.

- Anticancer Activity : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Michael Acceptors : It has been utilized as an effective Michael acceptor in asymmetric catalysis, facilitating the synthesis of complex molecules such as quaternary hydantoins through hydrolysis and reductive desulfonylation processes .

- Synthesis of Sulfonamides : The reactivity of the chloroethyl group allows for the synthesis of sulfonamide derivatives, which are important in pharmaceuticals.

Material Science

The unique properties of this compound allow it to be explored in the development of new materials:

- Polymer Chemistry : Its ability to undergo polymerization reactions can lead to the creation of novel polymeric materials with specific functionalities, useful in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride involves its interaction with molecular targets through its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .

Comparison with Similar Compounds

Key Observations :

- The sulphonyl groups in the target compound increase molecular weight (vs. bis(2-chloroethyl)ammonium chloride, MW 185.5 g/mol ) and polarity, influencing solubility and reactivity.

- Unlike simpler derivatives (e.g., 2-diethylaminoethyl chloride hydrochloride ), the sulphonyl groups may stabilize the molecule against hydrolysis, extending its shelf life.

Reactivity Differences :

- Sulphonyl groups in the target compound may facilitate nucleophilic substitutions at the chloroethyl sites, enabling ligand synthesis for metal complexes .

- Non-sulphonated analogues (e.g., bis(2-chloroethyl)ammonium chloride) are more volatile and prone to decomposition under humid conditions .

Physicochemical Properties

Toxicity and Handling

Biological Activity

2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride, also known as Bis[2-(2-chloroethylsulfonyl)ethyl]azanium chloride, is a chemical compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and potential applications in various fields, including medicine and toxicology.

- CAS Number : 65180-91-8

- Molecular Formula : C8H18Cl3NO4S2

- Molecular Weight : 362.7 g/mol

- IUPAC Name : 2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine; hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroethanol with sulphonyl chloride in organic solvents such as dichloromethane or acetone. The reaction conditions are controlled to maintain stability and yield high purity products. On an industrial scale, continuous flow processes are preferred for efficiency .

The biological activity of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is primarily attributed to its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction may result in:

- Inhibition of enzyme activity

- Disruption of cellular signaling pathways

- Induction of oxidative stress .

Cytotoxicity and DNA Damage

Research indicates that compounds similar to 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride, such as 2-chloroethyl ethyl sulfide (CEES), exhibit significant cytotoxic effects. CEES has been shown to induce DNA damage in mouse skin cells, evidenced by increased phosphorylation of H2A.X and p53 accumulation, which are markers of DNA damage response .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on azo compounds indicated that derivatives of sulfonamide exhibit biological activity against various pathogens, suggesting that similar compounds could have therapeutic applications .

Applications in Medicine

Due to its ability to modify biomolecules through covalent bonding, there is ongoing research into the use of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride in drug development. Its potential as a biochemical tool for targeting specific cellular pathways makes it a candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-((2-chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride?

- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, reaction temperature, and solvent selection. For analogous chloroethyl-sulphonyl compounds, chlorination using thionyl chloride (SOCl₂) under anhydrous conditions has been effective, with yields improved by refluxing in dichloromethane or toluene . Purification via recrystallization or column chromatography is critical to remove unreacted intermediates (e.g., 2-(methylsulfanyl)benzylamine derivatives) . Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to identify byproducts.

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving the molecular geometry, bond angles, and supramolecular interactions (e.g., hydrogen bonding between ammonium and chloride ions). For example, XRD analysis of related (2-chloroethyl)ammonium chloride derivatives confirmed the trigonal-planar geometry around sulfur and the tetrahedral arrangement of the ammonium center . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent environments (e.g., sulfonyl and chloroethyl groups).

- FT-IR : To identify characteristic S=O stretching (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to the presence of reactive chloroethyl groups, strict safety protocols are necessary:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Avoid aqueous environments unless explicitly required, as hydrolysis may release toxic HCl gas .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Emergency protocols: Immediate eye rinsing with saline and neutralization of spills using sodium bicarbonate .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nucleophilic substitution pathways of the chloroethyl groups in this compound?

- Methodological Answer : Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., thiols, amines) can map substitution reactivity. For example, in related compounds, the chloroethyl group undergoes Sₙ2 displacement with thiols or selenols to form hybrid ligands, as monitored by HPLC-MS or conductivity measurements . Isotopic labeling (e.g., ³⁶Cl) can track chloride release during substitution .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow OECD guidelines for hydrolysis, photolysis, and biodegradation studies:

- Hydrolysis : Incubate at pH 4, 7, and 9 at 25°C, analyzing degradation products via LC-MS .

- Photolysis : Use simulated sunlight (Xenon arc lamp) to assess photodegradation kinetics.

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal models, with EC₅₀ calculations .

Q. Can this compound serve as a precursor for catalytic metal complexes in organic synthesis?

- Methodological Answer : Yes. The sulphonyl and ammonium groups enable chelation with transition metals (e.g., Pd, Cu). For example, analogous (2-chloroethyl)ammonium derivatives form tridentate ligands with Pd(II), which catalyze cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize metal complexes using cyclic voltammetry and X-ray absorption spectroscopy (XAS) to confirm oxidation states .

Q. How does pH influence the stability of this compound in biological assays?

- Methodological Answer : Conduct stability studies across physiological pH ranges (4–8). At acidic pH (<5), protonation of the ammonium group reduces solubility, while alkaline conditions (>9) promote hydrolysis of the sulphonyl group. Use buffered solutions (e.g., PBS) and monitor decomposition via UV-Vis spectroscopy at 260 nm (characteristic absorbance of sulphonyl derivatives) .

Q. What strategies can mitigate interference from this compound in biomolecular interaction studies?

- Methodological Answer : To study interactions with proteins or DNA:

- Use dialysis or size-exclusion chromatography to separate unbound compound.

- Employ fluorescence quenching assays with site-specific probes (e.g., ethidium bromide for DNA intercalation studies).

- Computational docking (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.